molecular formula C9H18N2O2 B1376663 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid CAS No. 1481318-77-7

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid

Cat. No.: B1376663
CAS No.: 1481318-77-7
M. Wt: 186.25 g/mol
InChI Key: XJJWNQGYMTZXFS-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid is a compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is characterized by the presence of an amino group, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid typically involves the reaction of 1-methylpiperidine with a suitable precursor that introduces the amino and propanoic acid groups. One common method involves the use of amino acid derivatives and piperidine under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and piperidine derivatives, such as:

Uniqueness

2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes .

Properties

IUPAC Name

2-amino-3-(1-methylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJWNQGYMTZXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481318-77-7
Record name 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid
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